

structural binding site of ATP synthase inhibitor 2

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Compound of Interest

Compound Name: ATP synthase inhibitor 2

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An in-depth analysis of the structural binding sites of prominent ATP synthase inhibitors is crucial for the advancement of novel therapeutics targeting cellular metabolism. While the specific designation "ATP synthase inhibitor 2" does not correspond to a universally recognized compound in the scientific literature, this guide provides a comprehensive overview of the structural binding sites for several well-characterized inhibitors of this enzyme complex. This information is essential for researchers, scientists, and drug development professionals working on the modulation of cellular bioenergetics.

ATP synthase, also known as F1Fo-ATPase or Complex V of the electron transport chain, is a multi-subunit enzyme responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient.[1][2][3] Its complex structure provides multiple sites for inhibition by a variety of natural and synthetic compounds.[4] These inhibitors can be broadly categorized based on their binding to either the F1 catalytic domain or the F0 proton-translocating domain. [1][5]

Inhibitor Binding Sites on the F1 Catalytic Domain

The F1 domain is the catalytic portion of ATP synthase and is the target for several classes of inhibitors.[5][6]

Aurovertin B

Aurovertin B is an antibiotic that inhibits the catalytic activity of the F1 subunit.[1][5] It binds to a cleft between the nucleotide-binding and C-terminal domains of the β -subunits.[5] The binding



of aurovertin B is known to occur at two equivalent sites within the β TP and β E subunits, with differing affinities.[5] The binding site in the β DP-subunit is inaccessible to the inhibitor.[5]

Efrapeptins

Efrapeptins are peptide antibiotics that are potent inhibitors of ATP synthase in mitochondria and some bacteria.[5][7] The binding site for efrapeptin is unique, located in the central cavity of the F1 domain.[5] It interacts with the γ - and β E-subunits, as well as two adjacent α -subunits primarily through hydrophobic contacts.[5] This binding prevents the conformational changes in the β E-subunit necessary for nucleotide binding, thereby stalling the rotary catalytic mechanism.[5][7]

Inhibitory Factor 1 (IF1)

IF1 is a naturally occurring protein inhibitor of mitochondrial ATP synthase.[2][7] It binds to the F1 domain in a 1:1 stoichiometric ratio and specifically inhibits ATP hydrolysis without affecting ATP synthesis.[7] The binding of IF1 to F1 is reversible, non-competitive, and requires the presence of ATP.[7] Structurally, IF1 inserts into a cavity between the α - and β -subunits, with its N-terminal region reaching the γ subunit of the central stalk, which physically prevents the rotation required for ATP hydrolysis.[8][9]

Other F1 Domain Inhibitors

- Resveratrol and Piceatannol: These polyphenolic compounds bind to a hydrophobic pocket located between the C-terminal region of the γ subunit and the βTP subunit.[2][7] This interaction is stabilized by both hydrophobic forces and hydrogen bonds, and it is believed to block the rotation of the γ subunit, thus inhibiting both ATP synthesis and hydrolysis.[2][7]
- Angiostatin: This endogenous angiogenesis inhibitor binds to the α and β subunits of ATP synthase, leading to the inhibition of ATP hydrolysis.[7]

Inhibitor Binding Sites on the Fo Proton-Translocating Domain

The Fo domain is embedded in the inner mitochondrial membrane and is responsible for proton translocation, which drives the rotation of the central stalk.



Oligomycin

Oligomycin is a macrolide antibiotic that inhibits ATP synthase by binding to the Fo domain.[1] [10][11] High-resolution crystal structures have revealed that oligomycin binds to the surface of the c-ring, making contact with two adjacent c-subunits.[10] A critical interaction involves the formation of a hydrogen bond between the carboxyl side chain of a conserved glutamate residue (Glu59 in yeast) in the c-subunit and oligomycin, mediated by a water molecule.[10] This binding physically obstructs the proton channel, thereby preventing proton translocation and halting ATP synthesis.[1][10] The amino acid residues that constitute the oligomycin-binding site are highly conserved between yeast and humans but differ significantly in bacteria, explaining the differential sensitivity.[10]

Venturicidin

Venturicidin is another macrolide antibiotic that binds to the c-subunit of the Fo domain, inhibiting both proton translocation and ATPase activity.[2]

Quantitative Data on Inhibitor Binding

The following table summarizes key quantitative data for the binding of these inhibitors. It is important to note that specific values can vary depending on the experimental conditions and the source of the enzyme.



Inhibitor	Target Subunit(s)	Binding Stoichiomet ry (Inhibitor:E nzyme)	Dissociatio n Constant (Kd) / IC50	Method of Determinati on	Reference
Aurovertin B	βTP and βE	2:1	High and low affinity sites	X-ray Crystallograp hy, Fluorescence Titration	[5]
Efrapeptin	y, βE, αE, αΤΡ	1:1	-	X-ray Crystallograp hy	[5][7]
IF1	α, β, γ	1:1	-	X-ray Crystallograp hy, Single- molecule rotation assays	[7][9]
Oligomycin	c-ring	1 per c-ring	-	X-ray Crystallograp hy	[10]
Resveratrol	у, βТР	1:1	-	X-ray Crystallograp hy	[7]
Angiostatin	α, β	-	~81% inhibition at 1 µM	ATPase activity assay	[7]

Experimental Protocols

The determination of inhibitor binding sites and the characterization of their inhibitory mechanisms rely on a combination of structural biology, biochemical, and biophysical



techniques.

X-ray Crystallography

- Protein Purification: Isolation and purification of the F1 domain or the entire F1Fo-ATP synthase complex from a suitable source (e.g., bovine heart mitochondria, yeast).
- Complex Formation: Incubation of the purified enzyme with the inhibitor to form a stable complex.
- Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
- Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- Structure Determination: The diffraction data is processed to determine the electron density
 map, from which the three-dimensional atomic structure of the complex is modeled. This
 allows for the precise identification of the inhibitor binding site and its interactions with the
 protein residues.

Cryo-Electron Microscopy (Cryo-EM)

- Sample Preparation: A purified sample of the ATP synthase-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane to embed the particles in a thin layer of vitreous ice.
- Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles in different orientations are collected.
- Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex, revealing the inhibitor's binding pose.

Biochemical Inhibition Assays



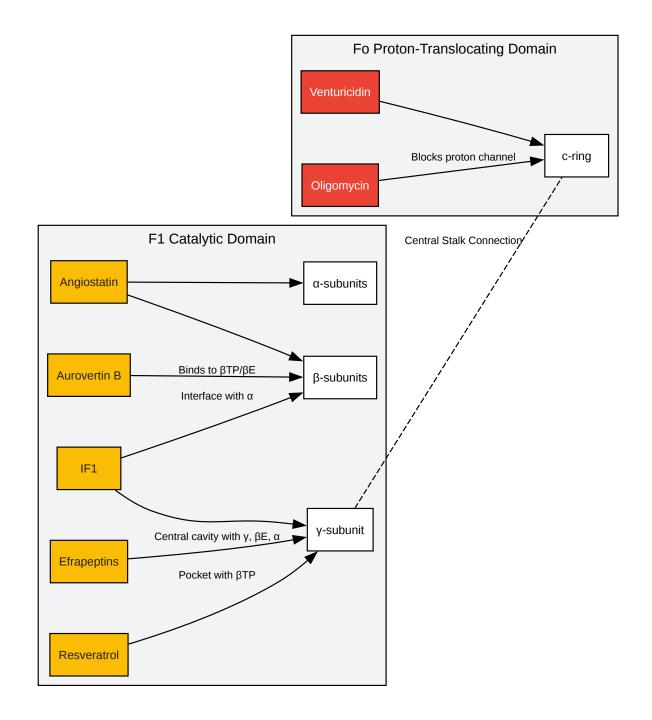
- Enzyme Activity Measurement: The rate of ATP synthesis or hydrolysis by purified ATP synthase or mitochondrial preparations is measured. ATP hydrolysis is often measured using an NADH-coupled ATPase assay.[12]
- Inhibition Studies: The enzyme activity is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
- Kinetic Analysis: By measuring the enzyme kinetics at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.

Single-Molecule Rotation Assays

- Experimental Setup: The F1 portion of the ATP synthase is immobilized on a glass surface. A fluorescently labeled actin filament or a magnetic bead is attached to the γ subunit.
- Observation: The rotation of the attached filament or bead, driven by ATP hydrolysis, is observed using fluorescence microscopy or magnetic tweezers.
- Inhibitor Effect: The effect of the inhibitor on the rotational dynamics (e.g., pausing, stalling) is directly visualized and quantified, providing insights into the mechanism of inhibition at the single-molecule level.[9]

Visualizations

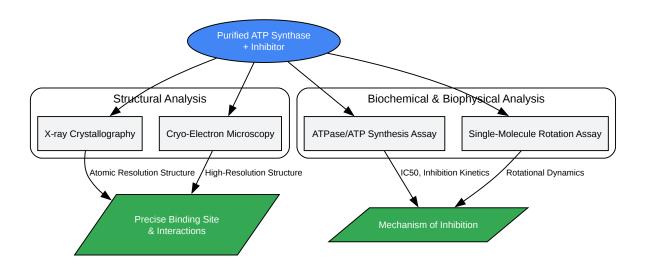




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Caption: Binding sites of major inhibitors on the F1 and Fo domains of ATP synthase.





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Caption: Experimental workflow for characterizing ATP synthase inhibitor binding.

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